![molecular formula C18H19N3O3S B2594560 Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 1171706-77-6](/img/structure/B2594560.png)

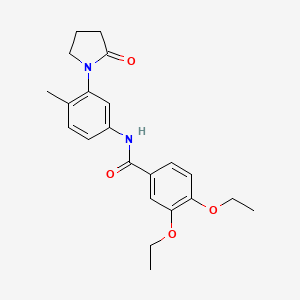

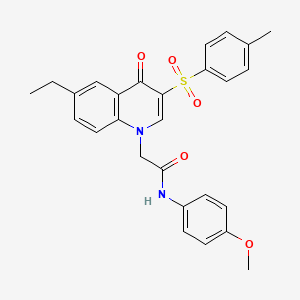

Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridazine and its related compounds have recently received much attention due to their reactions, synthetic and effective biological importance . They have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .

Synthesis Analysis

Pyridazine derivatives have been synthesized through a versatile method . For instance, the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst gives the corresponding ethoxymethyleneamino intermediate .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated on the basis of elemental analysis and various spectroscopic methods . For example, the IR spectrum can show peaks corresponding to CH aromatic, C=O, and NO2 groups .Chemical Reactions Analysis

Pyridazine derivatives have been shown to undergo a variety of chemical reactions . For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, they appear as brown crystals with a melting point of 125–127 °C .Wissenschaftliche Forschungsanwendungen

- Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies reveal interactions with key cellular pathways involved in cancer progression .

- The compound exhibits antimicrobial activity against bacteria, fungi, and other pathogens. Its unique chemical structure allows it to disrupt microbial membranes or interfere with essential cellular processes. Researchers explore its potential as a novel antibiotic or antifungal agent .

- Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate may modulate inflammatory responses. By targeting specific inflammatory pathways, it could be useful in managing chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel diseases .

- Studies suggest that this compound has neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers investigate its potential in treating neurodegenerative disorders like Alzheimer’s disease or Parkinson’s disease .

- Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate could impact cardiovascular health. It may influence blood pressure regulation, vascular function, or lipid metabolism. Researchers explore its effects on endothelial cells and vascular smooth muscle cells .

- Beyond its biological applications, the compound’s synthesis methods are of interest. Researchers continually seek novel routes to access this scaffold efficiently. The investigation of reaction conditions, catalysts, and regioselectivity contributes to the development of synthetic strategies for related compounds .

Anticancer Activity

Antimicrobial Properties

Anti-inflammatory Effects

Neuroprotective Applications

Cardiovascular Health

Synthetic Methodology

Wirkmechanismus

Target of Action

It is known that similar compounds have shown antimicrobial activity against representative gram-positive bacteria, gram-negative bacteria, and fungi .

Mode of Action

It is known that similar compounds have shown inhibitory activity against certain bacteria and fungi .

Biochemical Pathways

Similar compounds have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, and herbicidal activities .

Result of Action

Similar compounds have shown inhibitory activity against certain bacteria and fungi .

Safety and Hazards

Zukünftige Richtungen

The future research directions could involve designing and synthesizing new heterocyclic compounds including pyrimidothienopyridazine moieties with suitable substituent of biological and pharmacological interest . Further investigations could also be carried out on the most potent compounds against various cell lines .

Eigenschaften

IUPAC Name |

ethyl 5-amino-4-oxo-3-(4-propan-2-ylphenyl)thieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-4-24-18(23)15-13-9-25-16(19)14(13)17(22)21(20-15)12-7-5-11(6-8-12)10(2)3/h5-10H,4,19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLCQVLXMOONKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2594477.png)

![ethyl 2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2594480.png)

![4-(dibutylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2594482.png)

![benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2594486.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2594487.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2594496.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide](/img/structure/B2594499.png)